molecular formula C26H21N5O4S B2558769 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 852145-68-7

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No. B2558769
CAS RN: 852145-68-7
M. Wt: 499.55
InChI Key: XLGHDCDQEXOQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a useful research compound. Its molecular formula is C26H21N5O4S and its molecular weight is 499.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has delved into synthesizing compounds with triazole, indole, and benzothiazole moieties for their potent antimicrobial and antioxidant activities. For instance, novel triazole derivatives have been synthesized and shown to exhibit significant antimicrobial activities against various bacteria and fungi, alongside notable antioxidant properties (Basavaraj S Naraboli & J. S. Biradar, 2017; M. Altıntop et al., 2011). These activities are crucial for developing new therapeutic agents to combat microbial resistance and oxidative stress-related diseases.

Anti-inflammatory and Antitumor Activities

The synthesis of triazole and benzothiazole derivatives has been aimed at evaluating their potential in treating inflammatory conditions and cancer. Some compounds have shown strong inhibitory activity on enzymes like cyclooxygenase (COX), which plays a significant role in the inflammatory process (M. Ertas et al., 2022). Moreover, certain derivatives exhibit promising anticancer activity, highlighting the potential of these compounds in oncology research (Y. Ostapiuk et al., 2015; L. Yurttaş et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

The design and synthesis of benzothiazole/benzoxazole derivatives incorporating triazole have been guided by their inhibitory effect on specific enzymes, such as p38α MAP kinase, which is implicated in cancer and inflammatory diseases. Compounds have been evaluated for their enzyme inhibition capabilities, and molecular docking studies have provided insights into their mechanism of action, suggesting their utility in designing targeted therapeutic agents (S. Tariq et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-33-18-9-7-17(8-10-18)31-25(20-13-27-21-5-3-2-4-19(20)21)29-30-26(31)36-14-24(32)28-16-6-11-22-23(12-16)35-15-34-22/h2-13,27H,14-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGHDCDQEXOQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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